molecular formula C14H14N4O2S B4509818 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4509818
M. Wt: 302.35 g/mol
InChI Key: AETIOCMDBUFCQP-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 5-position and an acetamide group linked to a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated at the 5-position using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetamide Formation: The methoxy-substituted indole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Thiadiazole Ring Formation: The chloroacetamide is then reacted with thiosemicarbazide under cyclization conditions to form the thiadiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of 5-methoxyindole-2-carboxylic acid.

    Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-1-yl)acetamide: Lacks the thiadiazole ring, which may result in different biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the indole ring, which may affect its chemical reactivity and biological properties.

    5-methoxyindole: A simpler structure that serves as a precursor for more complex indole derivatives.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-16-17-14(21-9)15-13(19)8-18-6-5-10-7-11(20-2)3-4-12(10)18/h3-7H,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETIOCMDBUFCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
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2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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